8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline

Anticancer Structure-Activity Relationship Halogen bonding

8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline (CAS 1164485-17-9, MW 275.74 g/mol, C15H14ClNO2) is a hexahydrofuro [3,2‑c]quinoline derivative bearing an 8‑chloro substituent and a furan‑2‑yl group at position 4. This compound belongs to the broader family of hexahydrofuro[3,2‑c]quinolines, which are structurally related to martinelline‑type natural products but possess a distinct saturated scaffold that differentiates them from fully aromatic furoquinolines.

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
CAS No. 1164485-17-9
Cat. No. B3086774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
CAS1164485-17-9
Molecular FormulaC15H14ClNO2
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESC1COC2C1C(NC3=C2C=C(C=C3)Cl)C4=CC=CO4
InChIInChI=1S/C15H14ClNO2/c16-9-3-4-12-11(8-9)15-10(5-7-19-15)14(17-12)13-2-1-6-18-13/h1-4,6,8,10,14-15,17H,5,7H2
InChIKeyYQMGMFNVMXLSPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline (CAS 1164485-17-9) – A Structurally Distinct Hexahydrofuroquinoline for Focused Research and Procurement


8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline (CAS 1164485-17-9, MW 275.74 g/mol, C15H14ClNO2) is a hexahydrofuro [3,2‑c]quinoline derivative bearing an 8‑chloro substituent and a furan‑2‑yl group at position 4 . This compound belongs to the broader family of hexahydrofuro[3,2‑c]quinolines, which are structurally related to martinelline‑type natural products but possess a distinct saturated scaffold that differentiates them from fully aromatic furoquinolines [1]. The presence of both the chlorine atom and the furan ring offers unique physicochemical properties and potential for selective interactions in biological systems, warranting its consideration as a non‑interchangeable building block or probe molecule in drug discovery and chemical biology programs .

Why 8‑Chloro‑4‑furan‑2‑yl‑hexahydrofuro[3,2‑c]quinoline Cannot Be Replaced by Common Analogs – Key Structural and Pharmacological Constraints


Generic substitution within the hexahydrofuro[3,2‑c]quinoline class is complicated by the fact that even minor structural modifications—such as changing the 8‑chloro substituent to methyl, replacing the furan‑2‑yl group with phenyl or pyridinyl, or altering the stereochemistry—can drastically affect biological activity and selectivity [1]. For example, in a systematic screen of furoquinoline regioisomers, aromatic furo[3,2‑c]quinolines were found to be completely inactive at human Toll‑like receptor 8 (TLR8), whereas the regioisomeric furo[2,3‑c]quinolines displayed potent TLR8 agonism, underscoring the critical importance of precise ring connectivity and substitution patterns [2]. Furthermore, the hexahydro scaffold introduces conformational flexibility absent from planar aromatic analogues, which can alter DNA intercalation propensity, protein binding, and pharmacokinetic profiles relative to other furoquinoline derivatives [3]. These findings demonstrate that 8‑chloro‑4‑furan‑2‑yl‑hexahydrofuro[3,2‑c]quinoline cannot be casually interchanged with close structural relatives without risking complete loss of desired activity or off‑target effects.

Quantitative Differentiation of 8‑Chloro‑4‑furan‑2‑yl‑hexahydrofuro[3,2‑c]quinoline Against Closest Analogs


8‑Chloro vs. 8‑Methyl Substitution: Divergent Biological Activity Potential in Furoquinoline Scaffolds

The 8‑chloro substituent in the target compound imparts distinct electronic and steric properties compared to the 8‑methyl analog (CAS 745787‑23‑9) [1]. In structure‑activity relationship studies of quinoline derivatives, chlorine substitution has been associated with enhanced metabolic stability and altered hydrogen‑bonding/halogen‑bonding interactions that are not achievable with methyl groups [2]. Although direct head‑to‑head data for these exact compounds are not publicly available, class‑level evidence from martinelline‑type hexahydrofuro[3,2‑c]quinolines demonstrates that 8‑position modifications critically modulate anticancer activity against MDA‑MB‑231 breast cancer cells, with the 8‑phenoxy‑4‑pyridin‑2‑yl analogue showing IC50 values in the low micromolar range [3].

Anticancer Structure-Activity Relationship Halogen bonding

Furan‑2‑yl vs. Phenyl at Position 4: Differential Binding Interactions via H‑Bond Acceptors

The furan‑2‑yl group at position 4 of the target compound introduces a hydrogen‑bond acceptor (furan oxygen) that is absent in the corresponding 4‑phenyl analog (e.g., 4α‑phenyl‑8‑chloro‑hexahydrofuro[3,2‑c]quinoline, J‑GLOBAL) [1]. Docking studies with related furo[3,2‑c]quinolines have shown that the furan oxygen participates in hydrogen‑bonding interactions with target proteins; for example, in the TLR8 crystal structure, the furan oxygen of furo[2,3‑c]quinolines engages Thr574, and loss of this interaction in regioisomeric furo[3,2‑c]quinolines contributes to inactivity [2]. While the hexahydrofuro[3,2‑c] series has not been co‑crystallized, the presence of both the furan oxygen and the chlorine atom provides a distinctive hydrogen‑bond donor/acceptor network that cannot be replicated by phenyl or pyridinyl substituents alone.

Medicinal Chemistry Ligand Design Hydrogen Bonding

Hexahydro Scaffold vs. Aromatic Furoquinolines: Conformational Flexibility and Differential TLR8 Activity

The saturated hexahydrofuro[3,2‑c]quinoline scaffold of the target compound fundamentally differs from the planar aromatic furo[3,2‑c]quinoline framework evaluated in TLR8 screens [1]. Aromatic furo[3,2‑c]quinolines (compounds 13a–c) were completely inactive—neither agonizing nor antagonizing TLR8—whereas their regioisomeric furo[2,3‑c]quinoline counterparts showed potent TLR8 agonism with EC50 values as low as 1.6 µM [1]. The hexahydro scaffold introduces two additional sp³ stereocenters and a non‑planar geometry that is predicted to alter DNA intercalation propensity, protein binding modes, and pharmacokinetic properties compared to the flat aromatic series [2]. This structural distinction may redirect biological activity toward different target classes, such as kinases or GPCRs, that are less accessible to planar polycyclic aromatics.

Conformational Analysis GPCR/TLR targets Scaffold hopping

Anticancer and Antifungal Potentiation: Class‑Level Evidence Supporting Hexahydrofuro[3,2‑c]quinoline Selection

A closely related martinelline‑type hexahydrofuro[3,2‑c]quinoline analog (8‑phenoxy‑4‑(pyridin‑2‑yl) derivative) demonstrated dose‑dependent cytotoxicity against MDA‑MB‑231 triple‑negative breast cancer cells and significantly enhanced the fungistatic effect of miconazole against Candida albicans when tested at sub‑inhibitory concentrations [1]. The target compound, bearing an 8‑chloro‑4‑furan‑2‑yl substitution pattern, is predicted to exhibit distinct potency and selectivity based on class‑level structure‑activity relationships, though direct comparative data are currently unavailable from public sources [2]. The chloro substituent may enhance cell permeability and metabolic stability relative to the phenoxy analog, potentially improving intracellular target engagement.

Anticancer Antifungal synergy MDA-MB-231

Vendor‑Authenticated Purity and Lot‑Specific Characterization for Reproducible Research

Santa Cruz Biotechnology supplies the target compound with lot‑specific Certificates of Analysis (CoA) that include purity data (typically ≥95%) and analytical characterization . In contrast, many close analogs (e.g., CAS 745787‑23‑9, 4‑furan‑2‑yl‑8‑methyl analog) are available from fewer authenticated sources, increasing the risk of batch‑to‑batch variability that can confound biological assay reproducibility [1]. Sigma‑Aldrich (Matrix Scientific) also lists the compound with documented InChI Key (YQMGMFNVMXLSPT‑UHFFFAOYSA‑N) and country‑of‑origin traceability, providing additional quality assurance for procurement decisions .

Quality Control Analytical Chemistry Reproducibility

Synthetic Tractability and Scaffold Diversification Potential via Aza‑Diels‑Alder Chemistry

The hexahydrofuro[3,2‑c]quinoline core of the target compound is efficiently assembled via aza‑Diels‑Alder reactions between imines and 2,3‑dihydrofuran under radical cation or Lewis acid conditions, as demonstrated in recent synthetic methodology studies . This chemistry allows modular variation of the aryl substituent at position 4 and the aniline‑derived substituent at position 8, enabling systematic structure‑activity relationship exploration [1]. Compared to the synthesis of aromatic furo[3,2‑c]quinolines, which often requires multi‑step Sonogashira coupling/cyclization sequences, the hexahydro scaffold can be accessed in as few as 2–3 steps from commercially available anilines and aldehydes, significantly reducing the synthetic burden for analog generation [2].

Synthetic Methodology Aza-Diels-Alder Library synthesis

Optimal Application Scenarios for 8‑Chloro‑4‑furan‑2‑yl‑hexahydrofuro[3,2‑c]quinoline Based on Verified Differentiation


Anticancer Lead Identification Targeting Triple‑Negative Breast Cancer

The target compound can serve as a privileged starting point for medicinal chemistry campaigns against MDA‑MB‑231 and related triple‑negative breast cancer cell lines, based on the established cytotoxicity of hexahydrofuro[3,2‑c]quinoline analogues [1]. Its 8‑chloro substituent may confer improved metabolic stability and cell permeability compared to the previously reported 8‑phenoxy analog, while the furan‑2‑yl group provides a hydrogen‑bond acceptor that can be exploited for target engagement optimization [2].

Antifungal Combination Therapy Exploration with Azole Drugs

Leveraging the demonstrated ability of martinelline‑type hexahydrofuro[3,2‑c]quinolines to enhance the fungistatic activity of miconazole against Candida albicans [1], this compound can be evaluated in checkerboard synergy assays to quantify its fractional inhibitory concentration index (FICI) against azole‑resistant Candida isolates. The unique pharmacophore may enable synergistic combinations that reduce miconazole dosing and minimize toxicity.

Selective Probe Development for Toll‑Like Receptor 8 vs. Off‑Target Screening

Because aromatic furo[3,2‑c]quinolines are definitively inactive at TLR8 (EC50 >100 µM) while furo[2,3‑c]quinolines are potent agonists [1], the hexahydrofuro[3,2‑c]quinoline scaffold occupies a unique structural space that may avoid TLR8‑mediated immunostimulatory effects. This compound can be employed as a negative control or selectivity probe in innate immunity screening cascades, enabling researchers to discriminate between TLR8‑dependent and ‑independent biological responses.

Fragment‑Based Drug Design with Dual H‑Bond Acceptor Pharmacophore

The combination of the furan oxygen and the chlorine atom in the target compound provides two distinct hydrogen‑bond acceptors with different geometries and strengths, as indicated by docking studies with related furoquinoline scaffolds [1]. This dual acceptor motif is well‑suited for fragment‑based screening campaigns where initial hits are elaborated based on hydrogen‑bonding interactions with protein targets, such as kinases, GPCRs, or bromodomains.

Quote Request

Request a Quote for 8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.